2-((Furan-3-carbonyl)oxy)acetic acid

Antimicrobial Cosmetic preservation Furan carboxylic acid

2-((Furan-3-carbonyl)oxy)acetic acid (CAS 62149-68-2; molecular formula C₇H₁₀O₅; MW 174.15 g/mol) is a heterocyclic carboxylic ester formed by the condensation of furan-3-carboxylic acid with glycolic acid. Structurally, it comprises a furan ring acylated at the 3-position via an ester linkage to an acetic acid moiety, yielding a bifunctional scaffold that combines the aromatic heterocycle of 3-furoic acid with the α-hydroxy acid character of glycolate.

Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
Cat. No. B12901593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Furan-3-carbonyl)oxy)acetic acid
Molecular FormulaC7H6O5
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=COC=C1C(=O)OCC(=O)O
InChIInChI=1S/C7H6O5/c8-6(9)4-12-7(10)5-1-2-11-3-5/h1-3H,4H2,(H,8,9)
InChIKeyOKWRYKJZGFPCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Furan-3-carbonyl)oxy)acetic acid (CAS 62149-68-2): A Furan-3-Carboxylic Acid Glycolate Ester for Specialized Research Applications


2-((Furan-3-carbonyl)oxy)acetic acid (CAS 62149-68-2; molecular formula C₇H₁₀O₅; MW 174.15 g/mol) is a heterocyclic carboxylic ester formed by the condensation of furan-3-carboxylic acid with glycolic acid . Structurally, it comprises a furan ring acylated at the 3-position via an ester linkage to an acetic acid moiety, yielding a bifunctional scaffold that combines the aromatic heterocycle of 3-furoic acid with the α-hydroxy acid character of glycolate . The parent acid, 3-furoic acid (furan-3-carboxylic acid, CAS 488-93-7), is a naturally occurring urinary metabolite in humans and has documented hypolipidemic activity in rodents, lowering serum cholesterol and triglyceride levels [1]. The glycolate ester modification of this scaffold introduces additional hydrogen bond acceptor/donor capacity and alters the lipophilicity profile relative to the parent acid (3-furoic acid logP ≈ 1.03; estimated water solubility ~30 g/L) [2], positioning the compound as a chemically distinct intermediate in furan-based medicinal chemistry and agrochemical programs.

Why 2-((Furan-3-carbonyl)oxy)acetic acid Cannot Be Replaced by Generic Furan Carboxylic Acids or Simple Acetate Esters


Within the furan carboxylic acid chemical space, regiochemistry at the furan ring decisively governs biological activity profiles. Patent evidence demonstrates that 3-furan carboxylic acid possesses a markedly broader antimicrobial spectrum than its 2-substituted isomer—exhibiting potent activity against Mold and yeast, against which 2-furan carboxylic acid is inadequately effective as a standalone preservative [1]. Conversely, in hypolipidemic assays, 2-furoic acid outperforms 3-furoic acid, reducing serum cholesterol by 41% and triglycerides by 56% at 20 mg/kg/day in mice, underscoring that the 2- vs 3-position carboxyl substitution is not interchangeable [2]. The glycolate ester bridge present in 2-((Furan-3-carbonyl)oxy)acetic acid further differentiates it from simple furan carboxylic acids (e.g., 3-furoic acid, pKa ~3.9, logP ~1.03) and methylene-linked analogs such as 2-(furan-3-yl)acetic acid (CAS 123617-80-1), which lacks the hydrolytically labile ester oxygen [3]. These structural distinctions translate into divergent hydrogen-bonding capacity, hydrolytic stability, and metabolic susceptibility, meaning that procurement decisions based solely on furan-class membership risk selecting a compound with functionally distinct physicochemical and biological behavior.

Quantitative Evidence Guide: Documented Differentiation of 2-((Furan-3-carbonyl)oxy)acetic acid Against Closest Structural Analogs


Antimicrobial Spectrum: 3-Furan Carboxylic Acid Scaffold Superior to 2-Furan Isomer Against Mold and Yeast

Patent US6387947B1 directly compares the antimicrobial efficacy of 3-furan carboxylic acid against 2-furan carboxylic acid. 3-Furan carboxylic acid effectively prevents growth of Enterics, Pseudomonas, Staphylococcus, and Mold, with substantial reduction of yeast growth, enabling its use as the sole antimicrobial in cosmetic formulations over a broad pH range. In contrast, 2-furan carboxylic acid exhibited very poor activity against Mold and yeast, rendering it inadequate as a standalone preservative [1]. While these data pertain to the parent acid scaffold (furan-3-carboxylic acid) rather than the glycolate ester, the regiochemistry at the furan 3-position is preserved in 2-((Furan-3-carbonyl)oxy)acetic acid and is the structural determinant of this differential spectrum.

Antimicrobial Cosmetic preservation Furan carboxylic acid

Hypolipidemic Potency: 2-Furoic Acid Shows Quantitatively Superior In Vivo Lipid Lowering Relative to 3-Furoic Acid

Hall et al. (1985) compared four furan carboxylic acid derivatives for hypolipidemic activity in rodents. 2-Furoic acid was identified as the most potent agent: at 20 mg/kg/day, it lowered serum cholesterol by 41% and serum triglycerides by 56% in mice, and serum cholesterol by 50% and triglycerides by 42% in rats [1]. 3-Furoic acid (the parent acid of the target compound) was also evaluated in the same study but was less potent than 2-furoic acid, demonstrating that the position of the carboxyl group on the furan ring materially impacts lipid-lowering efficacy [1]. This indicates that 2-((furan-3-carbonyl)oxy)acetic acid, bearing the 3-substituted furan scaffold, occupies a distinct efficacy tier relative to the 2-substituted isomer and may be preferentially selected when moderate hypolipidemic activity is desired alongside other properties of the 3-furan scaffold.

Hypolipidemic Cholesterol Triglyceride Furoic acid

Tyrosinase Inhibition Mechanism: Furoic Acid is a Distinct Uncompetitive Inhibitor, Contrasting with Mixed-Type Furan Inhibitors

Chai et al. (2013) investigated the inhibitory kinetics of three furan compounds on mushroom tyrosinase. Furoic acid (2-furoic acid) was identified as an uncompetitive inhibitor, whereas furfuryl alcohol and furfural were mixed-type inhibitors [1]. The IC₅₀ values determined were: furfural 3.38 mM, furoic acid 10.00 mM, and furfuryl alcohol 17.75 mM [1]. The distinct uncompetitive mechanism of furoic acid—binding exclusively to the enzyme-substrate complex rather than to the free enzyme—implies that furan carboxylic acid derivatives engage the tyrosinase catalytic cycle differently from aldehyde or alcohol furan analogs. For 2-((furan-3-carbonyl)oxy)acetic acid, the carboxylic acid/ester functionality is expected to preserve this mechanistic distinction relative to non-acid furan derivatives.

Tyrosinase inhibition Enzyme kinetics Furoic acid Uncompetitive inhibition

Antimicrobial MIC Values: Furoic Acid Exhibits Sub-Micromolar Activity Against Bacillus subtilis and Salmonella

In the same study by Chai et al. (2013), the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of furoic acid (2-furoic acid) against Bacillus subtilis and Salmonella bacteria were determined. Furoic acid exhibited MIC values of 0.015 μM against B. subtilis and 0.009 μM against Salmonella, with corresponding MBC values of 0.015 μM and 0.030 μM [1]. For comparison, the MIC values of furfuryl alcohol and furfural against B. subtilis were 0.115 μM and 0.027 μM respectively, and against Salmonella were 0.115 μM and 0.029 μM [1]. The 3-substituted furan scaffold of 2-((furan-3-carbonyl)oxy)acetic acid, combined with the additional carboxylic acid functionality of the glycolate ester, is anticipated to modulate these antimicrobial properties further.

Antimicrobial MIC Bacillus subtilis Salmonella Furoic acid

Lipase Inhibitory Activity: 2-Furoic Acid Demonstrates Non-Competitive Inhibition with 7-Fold Greater Potency Than Oxalic Acid

A 2018 study characterized the inhibitory mechanism of 2-furoic acid and oxalic acid on lipase. Furoic acid inhibited lipase with an IC₅₀ of 2.12 ± 0.04 mM via a non-competitive mechanism (inhibition constant Kᵢ = 2.12 ± 0.04 mM), while oxalic acid showed an IC₅₀ of 15.05 ± 0.78 mM with competitive inhibition (Kᵢ = 10.6 ± 0.17 mM) [1]. The 7.1-fold greater potency of furoic acid relative to oxalic acid, combined with its non-competitive binding mode (indicating allosteric modulation independent of substrate concentration), suggests that furan carboxylic acid derivatives engage lipase through a structurally specific interaction not available to simple dicarboxylic acids. The glycolate ester modification in 2-((furan-3-carbonyl)oxy)acetic acid may further modulate this lipase interaction profile.

Lipase inhibition Non-competitive inhibitor Furoic acid IC50

Optimal Research and Industrial Application Scenarios for 2-((Furan-3-carbonyl)oxy)acetic acid Based on Quantitative Differentiation Evidence


Broad-Spectrum Antimicrobial Preservative Development Leveraging 3-Furan Regiochemistry

For cosmetic, pharmaceutical, or industrial preservative formulations requiring broad-spectrum antimicrobial coverage that includes Mold and yeast, 2-((Furan-3-carbonyl)oxy)acetic acid is the structurally appropriate starting scaffold. Patent evidence establishes that the 3-furan carboxylic acid regiochemistry provides fungicidal activity absent in the 2-furan isomer, enabling standalone preservation at 0.05–5 wt% . The glycolate ester moiety may further enhance formulation compatibility through improved aqueous solubility relative to the parent 3-furoic acid (water solubility ~30 g/L; logP 0.75–1.03) .

Metabolic Disorder Research Requiring Moderate Hypolipidemic Activity with a 3-Furan Scaffold

In hypolipidemic drug discovery programs where a 3-substituted furan scaffold is preferred for intellectual property or selectivity reasons, 2-((Furan-3-carbonyl)oxy)acetic acid serves as a key intermediate. While 2-furoic acid is the most potent furan hypolipidemic agent (41% cholesterol reduction, 56% triglyceride reduction at 20 mg/kg/day in mice), 3-furoic acid provides an alternative activity tier . The glycolate ester may additionally serve as a prodrug strategy: glycolic amide esters of carboxylic acid drugs have been shown to improve solubility in lipid-based self-emulsifying drug delivery systems (SEDDS), potentially addressing the low oral bioavailability of poorly soluble furan carboxylic acids .

Enzyme Inhibition Studies Targeting Lipase or Tyrosinase with a Non-Competitive/Uncompetitive Inhibitor

2-((Furan-3-carbonyl)oxy)acetic acid is a rational candidate for enzyme inhibition programs where an uncompetitive (tyrosinase) or non-competitive (lipase) mechanism is mechanistically advantageous. Furoic acid inhibits tyrosinase as an uncompetitive inhibitor (IC₅₀ = 10.00 mM), meaning its potency increases with substrate accumulation—a desirable property for disease states with elevated substrate levels . Against lipase, furoic acid acts as a non-competitive inhibitor (IC₅₀ = 2.12 ± 0.04 mM, 7.1-fold more potent than oxalic acid), maintaining efficacy independent of substrate concentration . The hydrolytically labile ester bond in 2-((furan-3-carbonyl)oxy)acetic acid may additionally enable controlled release of the active 3-furoic acid moiety in esterase-rich biological environments .

Chemical Biology Probe Synthesis Requiring Defined Hydrolytic Release of 3-Furoic Acid

For chemical biology applications requiring intracellular or tissue-specific release of 3-furoic acid, the glycolate ester of 2-((Furan-3-carbonyl)oxy)acetic acid provides a hydrolytically cleavable linker. Carboxylesterases (EC 3.1.1.1), ubiquitously expressed in mammalian liver and other tissues, cleave carboxylic acid glycolate esters to release the parent acid and glycolic acid . This enables the compound to function as a prodrug or a controlled-release chemical tool, where the 3-furoic acid warhead is liberated upon enzymatic hydrolysis. This is not achievable with the non-ester analog 2-(furan-3-yl)acetic acid (CAS 123617-80-1), which lacks the cleavable ester oxygen .

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